N1-isopropyl-N2-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide

Description

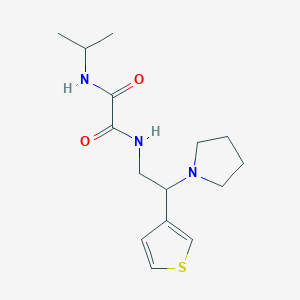

N1-Isopropyl-N2-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide (N,N'-disubstituted oxalic acid diamide) backbone. Its structure includes:

- N1-substituent: An isopropyl group, contributing steric bulk and lipophilicity.

- N2-substituent: A branched ethyl chain with a pyrrolidine ring (a five-membered secondary amine) and a thiophen-3-yl group (a sulfur-containing aromatic heterocycle).

Properties

IUPAC Name |

N'-propan-2-yl-N-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O2S/c1-11(2)17-15(20)14(19)16-9-13(12-5-8-21-10-12)18-6-3-4-7-18/h5,8,10-11,13H,3-4,6-7,9H2,1-2H3,(H,16,19)(H,17,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIOIVHFFQIFOQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C(=O)NCC(C1=CSC=C1)N2CCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-isopropyl-N2-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrrolidine ring and a thiophene moiety, which are known to influence its biological activity. The molecular formula is , with a molecular weight of approximately 296.4 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes within the body. The pyrrolidine ring enhances its binding affinity to target sites, while the thiophene component may facilitate interactions through π-stacking and hydrophobic effects.

Key Mechanisms:

- Enzyme Inhibition : The compound has shown promise in inhibiting certain enzymes, potentially modulating metabolic pathways.

- Receptor Binding : It may act as an antagonist or agonist at various receptor sites, affecting neurotransmitter systems.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest it possesses antimicrobial properties against various bacterial strains.

- Anticancer Potential : In vitro studies have indicated that the compound may inhibit the proliferation of cancer cells, particularly in breast and lung cancer models.

- Neuroprotective Effects : The compound has been investigated for its neuroprotective effects in models of neurodegenerative diseases.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Reduced cell viability in cancer lines | |

| Neuroprotective | Protection against oxidative stress |

Table 2: Mechanistic Insights

| Mechanism | Description | Reference |

|---|---|---|

| Enzyme Inhibition | Targets specific metabolic enzymes | |

| Receptor Interaction | Modulates neurotransmitter activity |

Case Studies

Case Study 1: Anticancer Activity

A study conducted on breast cancer cell lines demonstrated that this compound significantly reduced cell proliferation in a dose-dependent manner. The mechanism was linked to apoptosis induction and cell cycle arrest at the G0/G1 phase.

Case Study 2: Neuroprotective Effects

In models simulating neurodegeneration, the compound exhibited protective effects against cell death induced by oxidative stress. This was attributed to its ability to scavenge free radicals and modulate signaling pathways involved in cell survival.

Comparison with Similar Compounds

Comparison with Structurally Related Oxalamides

Key structural analogs and their comparative features are summarized below:

Structural and Functional Insights

- N1 Substituents: Isopropyl vs. Benzyl Derivatives: The isopropyl group in the target compound reduces aromaticity compared to benzyl-based analogs (e.g., S336), likely decreasing π-π interactions but enhancing metabolic resistance due to alkyl chain stability. Thiophene vs.

N2 Substituents :

Metabolic and Toxicological Considerations

- The NOEL (No Observed Effect Level) for benzyl-pyridyl oxalamides (100 mg/kg bw/day) suggests a high safety margin for structurally related compounds. However, the thiophene moiety in the target compound may introduce unique metabolic pathways (e.g., sulfur oxidation or ring cleavage), necessitating separate toxicological evaluation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.